N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Inhibitors and Chemical Synthesis
- Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections caused by various microorganisms. They have also found applications in other areas such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamide structures has been exploited in various chemical syntheses and medicinal chemistry applications, suggesting potential utility in developing new therapeutic agents or chemical processes (Gulcin & Taslimi, 2018).
Environmental and Microbial Degradation
- Research into the microbial degradation of polyfluoroalkyl chemicals highlights the complexity of environmental processes affecting synthetic compounds. This area underscores the importance of understanding the environmental fate and degradation pathways of chemicals, which could be relevant for assessing the environmental impact and degradation potential of "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide" (Liu & Mejia Avendaño, 2013).
Drug Delivery and Nanoformulations
- The development of suitable delivery systems for small organic compounds for therapeutic applications, including cardiovascular diseases, highlights the potential for novel sulfonamide derivatives in medical applications. This research area might offer insights into how "this compound" could be utilized in drug formulation and delivery systems (Geldenhuys et al., 2017).
Methane Oxidation and Microbial Activity
- Studies on the anaerobic oxidation of methane (AOM) mediated by microbial communities and the synthesis of cyclic compounds containing aminobenzenesulfonamide demonstrate the chemical's relevance in microbial processes and organic synthesis. These insights could suggest applications in biotechnological processes, environmental remediation, or the synthesis of novel organic compounds with specific functionalities (Niemann & Elvert, 2008; Kaneda, 2020).
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various biological targets. The specific targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide” would depend on the specific functional groups present in the molecule .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-14-2-4-16(5-3-14)13-24(20,21)18-12-15-8-10-19(11-9-15)25(22,23)17-6-7-17/h2-5,15,17-18H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJFAUFZFIHEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.